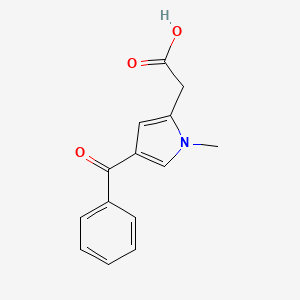![molecular formula C15H20N2Se B14324543 [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide CAS No. 111735-16-1](/img/structure/B14324543.png)
[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide: is an organic compound that features a cyanamide group attached to a cyclohexyl and phenylselanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide typically involves the reaction of cyclohexyl bromide with phenylselenol in the presence of a base to form the intermediate [1-Cyclohexyl-2-(phenylselanyl)ethyl]bromide. This intermediate is then reacted with cyanamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions: [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide is used as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is of interest for studying enzyme inhibition and protein interactions. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery research.
Medicine: While specific medical applications are not well-documented, the compound’s potential as a pharmacophore for developing new therapeutic agents is being explored. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound may be used in the development of specialty chemicals and materials. Its unique properties could be leveraged in the production of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide involves its interaction with molecular targets through its cyanamide and phenylselanyl groups. The cyanamide group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenylselanyl group can participate in redox reactions and covalent bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
[1-Cyclohexyl-2-(phenylthio)ethyl]cyanamide: Similar structure but with a sulfur atom instead of selenium.
[1-Cyclohexyl-2-(phenylsulfonyl)ethyl]cyanamide: Contains a sulfonyl group instead of a selenyl group.
[1-Cyclohexyl-2-(phenylamino)ethyl]cyanamide: Features an amino group instead of a selenyl group.
Uniqueness: [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and reactivity compared to its sulfur and nitrogen analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities.
Propiedades
Número CAS |
111735-16-1 |
|---|---|
Fórmula molecular |
C15H20N2Se |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
(1-cyclohexyl-2-phenylselanylethyl)cyanamide |
InChI |
InChI=1S/C15H20N2Se/c16-12-17-15(13-7-3-1-4-8-13)11-18-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11H2 |
Clave InChI |
XIKCCLVPHUEQCH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C[Se]C2=CC=CC=C2)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


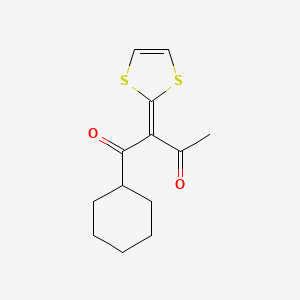
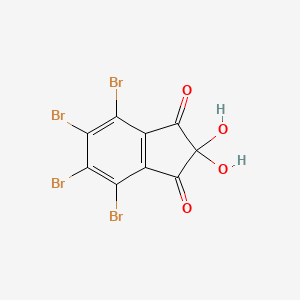

![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
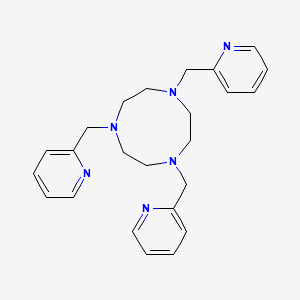
![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)
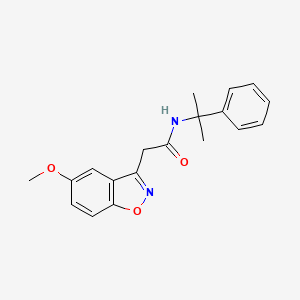

![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)

-](/img/structure/B14324546.png)
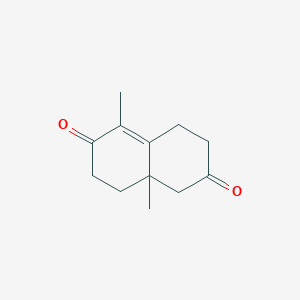
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
